2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
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Overview
Description
2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves several steps. One common method includes the condensation of 2-chlorobenzoyl chloride with an anthracene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups on the aromatic rings are replaced by other substituents
Scientific Research Applications
2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Chloro-N-(6-((2-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include:
- 2-Chloro-N-(6-chloro-benzothiazol-2-yl)-acetamide
- 2-Chloro-N-(4-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .
Properties
CAS No. |
882864-41-7 |
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Molecular Formula |
C28H16Cl2N2O4 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-chloro-N-[6-[(2-chlorobenzoyl)amino]-9,10-dioxoanthracen-2-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O4/c29-23-7-3-1-5-19(23)27(35)31-15-9-11-17-21(13-15)25(33)18-12-10-16(14-22(18)26(17)34)32-28(36)20-6-2-4-8-24(20)30/h1-14H,(H,31,35)(H,32,36) |
InChI Key |
LDLOBKCZWUTYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
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